Cas no 536-21-0 (3-(2-amino-1-hydroxyethyl)phenol)

3-(2-amino-1-hydroxyethyl)phenol structure
536-21-0 structure
商品名:3-(2-amino-1-hydroxyethyl)phenol
CAS番号:536-21-0
MF:C8H11NO2
メガワット:153.17844
MDL:MFCD00215852
CID:368717
PubChem ID:4538

3-(2-amino-1-hydroxyethyl)phenol 化学的及び物理的性質

名前と識別子

    • Benzenemethanol, a-(aminomethyl)-3-hydroxy-
    • 3-(2-Amino-1-hydroxyethyl)phenol
    • NORFENEFRINE
    • 1-(3-Hydroxyphenyl)-1-hydroxy-2-aminoethane
    • 1-(3'-Hydroxyphenyl)-2-aminoethanol
    • 1-(m-Hydroxyphenyl)-2-aminoethanol
    • Benzenemethanol, α-(aminomethyl)-3-hydroxy-
    • Benzyl alcohol, alpha-(aminomethyl)-m-hydroxy-
    • Benzyl alcohol, α-(aminomethyl)-m-hydroxy-
    • DL-Norphenylephrine
    • Metacardiol
    • m-Hydroxyphenylethanolamine
    • m-Octopamine
    • Norenol
    • Normetol
    • Norphenylephrine
    • R,S-Norp
    • α-(Aminomethyl)-m-hydroxybenzyl alcohol
    • NORFENEFRINE [WHO-DD]
    • SR-01000944512
    • Novadral (Salt/Mix)
    • Norfenefrina [INN-Spanish]
    • (+-)-Norphenylephrine
    • WV569 FREE BASE
    • WV 569 [as hydrochloride]
    • Norphenylephrine Hydrochloride, Pharmaceutical Secondary Standard; Certified Reference Material
    • Norfenefrin
    • UNII-D2P3M6SRN5
    • 3-(2-Amino-1-hydroxyethyl)phenol #
    • EN300-96556
    • Benzenemethanol, a-(aminomethyl)-3-hydroxy-, hydrochloride, (A+/-)-
    • .alpha.-(Aminomethyl)-m-hydroxybenzyl alcohol
    • BRN 1211018
    • SR-01000944512-1
    • CHEMBL358040
    • D2P3M6SRN5
    • DL-[2-hydroxy-2-(3-hydroxyphenyl)ethyl]amine
    • NCGC00167553-01
    • DTXSID3048314
    • Norfenefrina
    • 3-[(1rs)-2-amino-1-hydroxyethyl]phenol
    • 3-(2-Amino-1-hydroxy-ethyl)-phenol
    • DL-m-Octopamine
    • Oprea1_016194
    • 536-21-0
    • WV-569 FREE BASE
    • Normetasympathol
    • R,S-Norphenylephrine
    • FS-4505
    • Norfenefrinum [INN-Latin]
    • (+-)-alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
    • alpha-(Aminomethyl)-m-hydroxybenzyl alcohol
    • BENZYL ALCOHOL, alpha-(AMINOMETHYL)-m-HYDROXY-, (+-)-
    • CHEBI:134779
    • (1RS)-2-amino-1-(3-hydroxyphenyl)ethanol
    • NS00004553
    • AM100918
    • Benzyl alcohol, .alpha.-(aminomethyl)-m-hydroxy-
    • NCGC00167553-02
    • NORFENEFRINE [MI]
    • Q12746348
    • ETILEFRINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • HY-B1711
    • Benzenemethanol, .alpha.-(aminomethyl)-3-hydroxy-
    • .ALPHA.-(AMINOETHYL)-M-HYDROXYBENZYL ALCOHOL
    • (.+/-.)-Norfenefrine
    • Zondel (Salt/Mix)
    • Norphenephrine
    • SCHEMBL153494
    • 15308-34-6
    • Norfenefrine (INN)
    • Norfenefrinum
    • Benzenemethanol, alpha-(aminomethyl)-3-hydroxy-, (+-)-
    • .ALPHA.-(AMINOMETHYL)-M-HYDROXYBENZYL ALCOHOL.
    • Normezaton; Norphenephrine
    • AKOS005171592
    • CS-0013711
    • 3-13-00-02235 (Beilstein Handbook Reference)
    • EINECS 208-626-8
    • DB13378
    • Norfenefrine [INN]
    • 2-amino-1-(3-hydroxyphenyl)ethan-1-ol
    • D08286
    • .ALPHA.-(AMINOMETHYL)-3-HYDROXYBENZENE METHANOL
    • 3-(2-amino-1-hydroxyethyl)phenol
    • MDL: MFCD00215852
    • インチ: InChI=1S/C8H11NO2/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4,8,10-11H,5,9H2
    • InChIKey: LRCXRAABFLIVAI-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=CC(=C1)O)C(CN)O

計算された属性

  • せいみつぶんしりょう: 153.07900
  • どういたいしつりょう: 153.079
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 119
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 66.5A^2
  • ひょうめんでんか: 0
  • 互変異性体の数: 3
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 密度みつど: 1.1577 (rough estimate)
  • ゆうかいてん: 162-164 °C
  • ふってん: 276.1°C (rough estimate)
  • フラッシュポイント: 172ºC
  • 屈折率: 1.5010 (estimate)
  • PSA: 66.48000
  • LogP: 1.08460

3-(2-amino-1-hydroxyethyl)phenol セキュリティ情報

  • ちょぞうじょうけん:倉庫の換気と低温乾燥

3-(2-amino-1-hydroxyethyl)phenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-96556-1.0g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0 95%
1.0g
$21.0 2024-05-21
Enamine
EN300-96556-0.05g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-96556-0.5g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0 95%
0.5g
$20.0 2024-05-21
Enamine
EN300-96556-5.0g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0 95%
5.0g
$28.0 2024-05-21
Enamine
EN300-96556-5g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0
5g
$21.0 2023-09-01
Enamine
EN300-96556-10g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0
10g
$28.0 2023-09-01
Enamine
EN300-96556-0.25g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0 95%
0.25g
$19.0 2024-05-21
Enamine
EN300-96556-0.1g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0 95%
0.1g
$19.0 2024-05-21
Enamine
EN300-96556-1g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0
1g
$19.0 2023-09-01
Enamine
EN300-96556-10.0g
3-(2-amino-1-hydroxyethyl)phenol
536-21-0 95%
10.0g
$38.0 2024-05-21

3-(2-amino-1-hydroxyethyl)phenol 関連文献

3-(2-amino-1-hydroxyethyl)phenolに関する追加情報

3-(2-Amino-1-Hydroxyethyl)Phenol (CAS No. 536-21-0): A Comprehensive Overview of Its Properties and Applications

3-(2-Amino-1-hydroxyethyl)phenol, with the CAS No. 536-21-0, is a versatile organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, also known as 3-(2-amino-1-hydroxyethyl)phenol, features a unique molecular structure combining a phenolic ring with an amino alcohol side chain. Its dual functional groups make it a valuable intermediate in synthetic chemistry, particularly in the development of bioactive molecules and drug candidates.

The CAS No. 536-21-0 is often searched in academic and industrial databases due to its relevance in medicinal chemistry. Researchers are particularly interested in its potential role as a building block for adrenergic receptor agonists and neurotransmitter analogs. Recent studies highlight its utility in designing compounds targeting cardiovascular diseases and neurological disorders, aligning with the growing demand for novel therapeutics in these areas.

One of the trending topics related to 3-(2-amino-1-hydroxyethyl)phenol is its application in green chemistry. With increasing emphasis on sustainable synthesis, this compound’s derivatives are being explored for eco-friendly catalytic processes. For instance, its amino and hydroxyl groups facilitate biodegradable polymer formation, a hot topic in material science. Users frequently search for “biodegradable amine-phenol derivatives” or “sustainable phenolic compounds”, reflecting the intersection of environmental concerns and chemical innovation.

Another area of interest is the compound’s spectroscopic properties. Analytical chemists often investigate its UV-Vis absorption and NMR spectra for quality control in industrial batches. Searches like “536-21-0 NMR peaks” or “3-(2-amino-1-hydroxyethyl)phenol solubility” are common, underscoring the need for precise characterization data. This aligns with the broader trend of data-driven chemical research, where accessible spectral libraries are crucial for reproducibility.

In the pharmaceutical sector, CAS No. 536-21-0 is frequently discussed in the context of drug metabolism. Its structural resemblance to catecholamines makes it a candidate for studying enzyme inhibition and metabolic pathways. Queries such as “phenolic amino alcohol pharmacokinetics” or “536-21-0 biological activity” indicate user curiosity about its therapeutic potential. Recent publications have explored its derivatives as antioxidants, tapping into the popular health and wellness niche.

From a synthetic perspective, the compound’s stereochemistry is a key focus. The chiral center in the 2-amino-1-hydroxyethyl moiety allows for the creation of enantiomerically pure products, a critical factor in asymmetric synthesis. This ties into the broader search trend for “chiral phenol derivatives” and “enantioselective catalysis”, topics highly relevant to modern organic chemistry.

In summary, 3-(2-amino-1-hydroxyethyl)phenol (CAS No. 536-21-0) is a multifaceted compound with applications spanning pharmaceuticals, materials science, and analytical chemistry. Its alignment with trending topics like sustainability, drug discovery, and green synthesis ensures its continued relevance in both academic and industrial research. By addressing common search queries and highlighting its diverse utility, this overview aims to provide a valuable resource for professionals and enthusiasts alike.

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